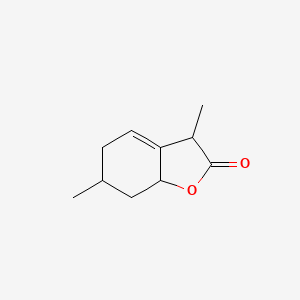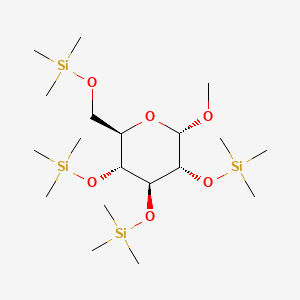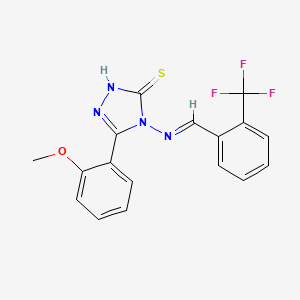
Menthalactone, analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Menthalactone can be synthesized through the bioassay-directed purification of the hexane extract from Mentha cordifolia leaves . The process involves several steps of column chromatography and liquid chromatography to isolate the active constituent . The reaction conditions typically involve the use of solvents like hexane and ethyl acetate, and the purification process is monitored using bioassays .
Industrial Production Methods: Industrial production of menthalactone involves the extraction of volatile oils from Mentha cordifolia leaves, followed by purification processes such as distillation and chromatography . The leaves contain various volatile oils, including menthol, menthene, and menthenone, which are separated and purified to obtain menthalactone .
Chemical Reactions Analysis
Types of Reactions: Menthalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving menthalactone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of menthalactone depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Menthalactone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, menthalactone is used as an analytical standard for various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) . It is also used in the synthesis of other compounds and as a reference material in chemical analysis .
Biology: In biological research, menthalactone is studied for its analgesic properties . It has been shown to reduce pain in animal models, making it a potential candidate for developing new pain-relief medications .
Medicine: Menthalactone’s analgesic properties make it valuable in medical research . It is used to study pain mechanisms and develop new analgesic drugs .
Industry: In the industry, menthalactone is used in the production of flavors and fragrances . Its pleasant aroma makes it a valuable ingredient in perfumes, cosmetics, and personal care products .
Mechanism of Action
The mechanism of action of menthalactone involves its interaction with molecular targets in the body . It is believed to exert its analgesic effects by modulating pain pathways and reducing the perception of pain . The exact molecular targets and pathways involved are still under investigation, but it is known to approximate the analgesic activity of mefenamic acid .
Comparison with Similar Compounds
Menthalactone is unique due to its bicyclic lactone structure and its origin from Mentha cordifolia leaves . Similar compounds include menthol, menthene, and menthenone, which are also derived from mint plants . menthalactone stands out due to its specific analgesic properties and its use as an analytical standard .
List of Similar Compounds:- Menthol
- Menthene
- Menthenone
- Pulegone
- Limonene
These compounds share similar origins and structures but differ in their specific properties and applications .
Properties
IUPAC Name |
3,6-dimethyl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h4,6-7,9H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSVNHVKMHWUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C2C(C(=O)OC2C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)
![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)




![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)
![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)




![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
